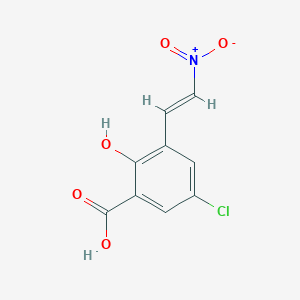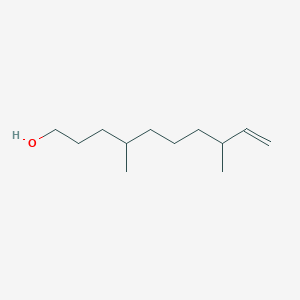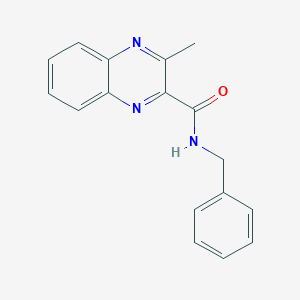![molecular formula C26H39N3 B14310505 N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine CAS No. 111479-31-3](/img/structure/B14310505.png)
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphtho-imidazole core, which is known for its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of ortho-diamines with glyoxal.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, pH) is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic compound with structural similarities.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine stands out due to its unique substitution pattern and the presence of a naphtho-imidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
111479-31-3 |
|---|---|
Formule moléculaire |
C26H39N3 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
N,N,3-tributyl-2-propylbenzo[e]benzimidazol-5-amine |
InChI |
InChI=1S/C26H39N3/c1-5-9-17-28(18-10-6-2)23-20-24-26(22-16-13-12-15-21(22)23)27-25(14-8-4)29(24)19-11-7-3/h12-13,15-16,20H,5-11,14,17-19H2,1-4H3 |
Clé InChI |
IASDQCOKAAOGRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C3=CC=CC=C3C(=C2)N(CCCC)CCCC)N=C1CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


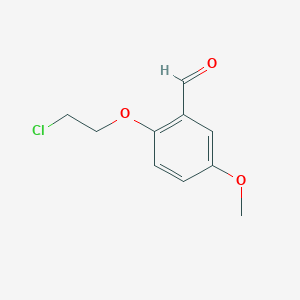
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
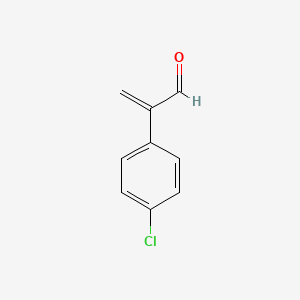

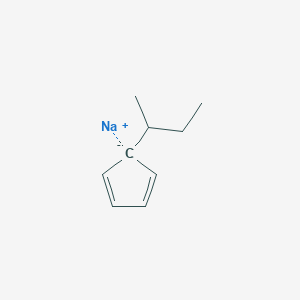
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

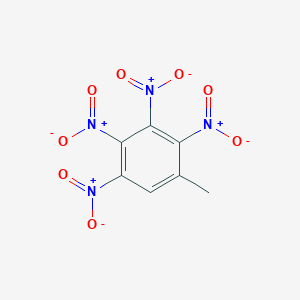
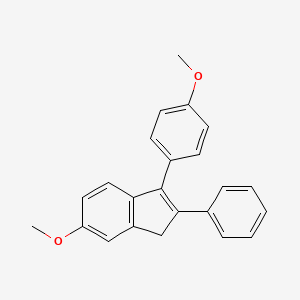
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
